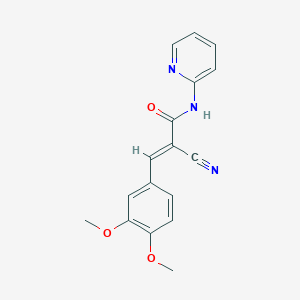

![molecular formula C13H21NO4 B2846189 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1488990-06-2](/img/structure/B2846189.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

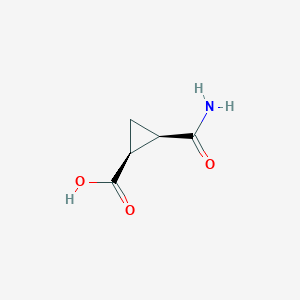

The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, with a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group) attached . The BOC group is a protecting group used in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic core, a carboxylic acid group, and a tert-butoxycarbonyl group . The exact structural details, including bond lengths and angles, would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the carboxylic acid group or the BOC-protected amine. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can react with bases, alcohols (forming esters), and other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of the carboxylic acid group suggests that it can participate in hydrogen bonding and is likely to be polar. The compound is likely to be solid at room temperature .Scientific Research Applications

Synthesis of Chiral Compounds

The compound has been utilized in the synthesis of chiral cyclic amino acid esters, demonstrating the capacity to create complex molecules without the need for chiral catalysts or enzymes. This approach is significant in the development of new chiral materials, offering potential applications in asymmetric synthesis and the pharmaceutical industry (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Chemical Reaction Pathways

Research has revealed unusual by-products from non-synchronous reactions involving related compounds, indicating complex reaction pathways. This knowledge contributes to the understanding of chemical reactivity and can guide the development of new reactions in organic synthesis (MacorJohn, Kuipers, & Lachicotte, 1998).

Development of Synthetic Methodologies

The compound's framework has been leveraged in the synthesis of conformationally constrained dipeptide isosteres, offering insights into the design of bioactive molecules with enhanced stability and specificity. Such methodologies are crucial for the advancement of peptidomimetics and drug discovery processes (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of complex structures through various chemical transformations, such as radical cyclization and rearrangements .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRWAYWNXBSUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

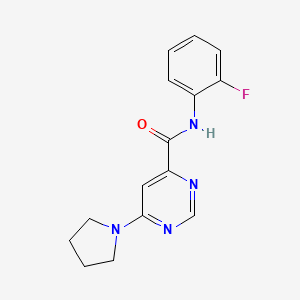

![N-(2-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2846107.png)

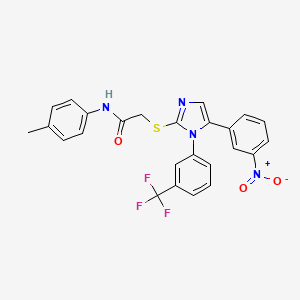

![7-amino-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2846109.png)

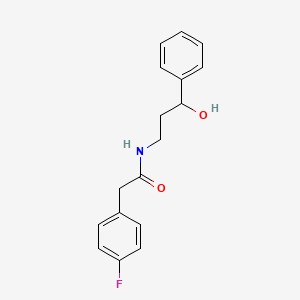

![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)